[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
CAS No.: 1217643-22-5
Cat. No.: VC2646400
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217643-22-5 |
|---|---|
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | [(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-7(5-10)4-8-2-6(7)3-9;/h6,8-10H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | VRZVWTOOLVVKLW-UOERWJHTSA-N |
| Isomeric SMILES | C[C@@]1(CNC[C@H]1CO)CO.Cl |
| SMILES | CC1(CNCC1CO)CO.Cl |
| Canonical SMILES | CC1(CNCC1CO)CO.Cl |
Introduction
Chemical Properties and Structure
[(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is characterized by its unique molecular structure and specific stereochemistry. This chiral compound contains a pyrrolidine ring with two hydroxymethyl groups attached to the 3rd and 4th carbon atoms, creating a distinctive spatial arrangement that contributes to its biological and chemical properties.
Molecular Identification
The compound is identified by specific chemical parameters that distinguish it from related structures. It has a molecular formula of C7H16ClNO2, corresponding to a molecular weight of 181.66 g/mol. The compound is registered under CAS Number 1217643-22-5, providing a unique identifier for chemical database referencing and regulatory documentation . The IUPAC name for this compound is [(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol;hydrochloride, though alternative nomenclature may be encountered in different contexts.
Structural Characteristics
The stereochemistry of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is a critical aspect of its identity and function. The compound features a pyrrolidine ring with specific stereochemical configurations at the 3rd and 4th carbon positions. The (3R,4S) designation indicates the absolute configuration at these stereocenters, which dictates the three-dimensional arrangement of the hydroxymethyl groups. This specific spatial orientation influences the compound's ability to interact with biological targets and participate in chemical reactions.
Physical and Chemical Properties
As a hydrochloride salt, the compound demonstrates enhanced solubility in aqueous solutions compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical applications where water solubility is often a requirement. The salt form also contributes to improved stability, allowing for longer shelf life and more consistent results in research applications. The presence of two hydroxymethyl groups confers hydrogen-bonding capabilities, further influencing solubility and potential interactions with biological targets.
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| CAS Number | 1217643-22-5 |
| IUPAC Name | [(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol;hydrochloride |
| Physical State | Solid |
| Solubility | Enhanced water solubility (hydrochloride salt form) |
| Stability | Improved stability compared to free base |
| Stereochemistry | (3R,4S) configuration at pyrrolidine ring |
| Hazard Classification | Irritant |
Synthesis Methods
The synthesis of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride involves sophisticated organic chemistry techniques that ensure both the correct structural assembly and stereochemical configuration. Understanding these synthetic pathways is crucial for researchers seeking to produce or utilize this compound in their work.
Synthetic Routes
The synthesis of this compound typically begins with glycine ethyl ester as a starting material. This approach provides a foundation for constructing the pyrrolidine ring with the correct stereochemistry. The synthesis process involves multiple steps, including amino-added protective group reactions to control the reactivity of specific functional groups during synthesis, followed by carefully controlled ring closure steps to form the pyrrolidine core structure. These synthetic strategies must be precisely executed to ensure the correct stereochemical outcome, as the biological and chemical properties of the compound depend heavily on its three-dimensional configuration.
Industrial Production Methods
On an industrial scale, the production of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride may employ specialized techniques to enhance efficiency and scalability. Continuous flow chemistry represents one such approach, offering advantages over traditional batch processes in terms of reaction control and yield optimization. Industrial synthesis also requires rigorous quality control measures to ensure consistent stereochemical purity, as even minor variations in stereochemistry can significantly impact the compound's properties and effectiveness.
Chemical Reactivity
The chemical behavior of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is dictated by its functional groups and stereochemical configuration, enabling a range of chemical transformations that contribute to its utility in synthetic chemistry and pharmaceutical development.
Types of Reactions
The compound can participate in several types of chemical reactions, primarily driven by the reactivity of its hydroxymethyl groups and the pyrrolidine nitrogen. These reaction capabilities include:
| Reaction Type | Common Reagents | Potential Products | Applications |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes, carboxylic acids | Synthesis of complex molecules |
| Reduction | NaBH4, LiAlH4 | Modified functional groups | Creation of derivatives with altered properties |
| Substitution | Halogenating agents, nucleophiles | Functionalized derivatives | Development of compounds with specific activities |
Biological Activities
[(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol hydrochloride exhibits several promising biological activities that make it a compound of interest for pharmaceutical research and development. These properties stem from its unique structural features and ability to interact with specific biological targets.
Antiviral Properties
Research indicates that this compound may possess antiviral activities, potentially through interactions with viral proteins involved in replication processes. The precise mechanisms underlying these antiviral effects remain an area of active investigation, but the compound's structural features appear to enable favorable interactions with specific viral targets. These properties suggest potential applications in the development of antiviral therapeutics, an area of significant current interest in pharmaceutical research.
Analgesic Effects
[(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol hydrochloride has demonstrated potential analgesic properties in preliminary research. While the exact mechanisms remain to be fully elucidated, these effects may involve interactions with pain signaling pathways or neurotransmitter systems involved in pain perception. The compound's ability to potentially modulate pain responses makes it a candidate for further development in pain management applications.
Neurotransmitter Modulation
One of the most intriguing biological activities of this compound is its potential to modulate neurotransmitter systems. This property could have significant implications for neurological and psychiatric applications, as neurotransmitter modulation is a common mechanism of action for drugs targeting central nervous system disorders. The specific neurotransmitter systems affected and the nature of this modulation require further investigation to fully understand the therapeutic potential in this area.
Mechanism of Action
The biological activities of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride likely stem from its ability to interact with specific molecular targets within cellular systems. The compound's stereochemical configuration plays a crucial role in these interactions, as the spatial arrangement of functional groups determines binding affinity and specificity. The hydroxymethyl groups may participate in hydrogen bonding with target proteins, while the pyrrolidine ring could engage in hydrophobic interactions or serve as a hydrogen bond acceptor via its nitrogen atom.
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antiviral Properties | Interaction with viral proteins involved in replication | Development of antiviral therapeutics |
| Analgesic Effects | Modulation of pain signaling pathways | Pain management medications |
| Neurotransmitter Modulation | Interaction with neurotransmitter systems | Treatment of neurological and psychiatric disorders |
Research Applications
The unique chemical and biological properties of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride have led to its application in various research contexts, from synthetic chemistry to pharmaceutical development. These applications leverage the compound's structural features and biological activities to address specific research needs.
Role in Organic Synthesis
As a versatile intermediate in organic synthesis, [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride contributes to the development of more complex molecules with specific structural requirements. The compound's defined stereochemistry provides a reliable scaffold for building more elaborate structures while maintaining stereochemical integrity. This property is particularly valuable in the synthesis of chiral compounds where stereochemical control is essential for the desired biological activity.
Pharmaceutical Research
In pharmaceutical research, this compound serves as both a potential lead compound and a building block for drug development. Its biological activities, including antiviral properties, analgesic effects, and neurotransmitter modulation capabilities, make it a promising starting point for developing therapeutics targeting these areas. The compound's well-defined structure and stereochemistry facilitate structure-activity relationship studies, helping researchers understand how specific structural features contribute to biological activities.
Biological Investigations
Researchers utilize [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride in biological investigations to explore fundamental processes and potential therapeutic interventions. The compound's ability to interact with specific biological targets provides a tool for probing these systems and understanding their functions. Such investigations may involve in vitro studies examining molecular interactions or in vivo studies assessing physiological effects in model organisms.
Comparative Analysis
Understanding how [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride compares to related compounds provides valuable context for its properties and applications. These comparisons highlight the unique attributes of this compound and inform decisions about its use in specific research contexts.
Structural Analogues
Several structural analogues of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride exist, differing in stereochemistry, substituent patterns, or salt forms. One such analogue is the free base form, [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, which shares the core structure but lacks the hydrochloride counterion . This difference affects properties such as solubility, stability, and possibly biological activity. Other analogues may include compounds with different stereochemical configurations at the 3rd and 4th positions, resulting in distinct three-dimensional structures and potentially different biological activities.
Salt Forms and Solubility
The hydrochloride salt form of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol offers advantages in terms of solubility and stability compared to the free base. These properties are critical for many research applications, particularly those involving biological testing or pharmaceutical development. Alternative salt forms may exist or be developed to optimize specific properties for particular applications, such as improved bioavailability or stability under certain conditions.
Stereochemical Variations
The stereochemistry of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride is a defining feature that distinguishes it from stereoisomers with different configurations. These stereochemical variations can significantly impact biological activities and chemical properties, as the three-dimensional arrangement of functional groups determines how the molecule interacts with biological targets and reagents. Comparing the activities of different stereoisomers provides valuable insights into structure-activity relationships and helps guide the development of more effective compounds.
Future Perspectives
The ongoing research and development involving [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride point to several promising future directions that may expand its applications and impact.
Emerging Applications
As research continues, new applications for [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride are likely to emerge. These may include novel therapeutic areas beyond the currently identified antiviral, analgesic, and neurotransmitter modulation activities. Additionally, new synthetic applications may be discovered as chemists explore the compound's reactivity and potential as a building block for complex molecules. The unique stereochemical properties of this compound make it particularly valuable for applications requiring precise spatial control of functional groups.
Technological Advancements
Advancements in synthetic methodologies and analytical techniques will likely enhance the production and characterization of [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride. Improved synthetic routes may increase yield and stereochemical purity while reducing costs and environmental impact. Similarly, enhanced analytical methods will provide more detailed structural information and facilitate quality control in production. These technological developments will support broader utilization of the compound in research and potential commercial applications.
Collaborative Research Opportunities
The multidisciplinary nature of research involving [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride creates opportunities for collaborative efforts across chemistry, biology, and pharmaceutical sciences. Such collaborations can accelerate discovery by combining expertise in synthesis, biological evaluation, and drug development. Integrated research approaches may lead to more rapid identification of promising applications and address challenges in developing the compound for specific uses.
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